Calisto-lactone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,4R,5S)-1-[(1R)-1-hydroxy-2-methylpropyl]-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-4(2)6(12)10-7(15-9(10)14)5(3)8(13)11-10/h4-7,12H,1-3H3,(H,11,13)/t5-,6-,7+,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPWHHUJACGNMZ-QGOVLLJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@](C(=O)O2)(NC1=O)[C@@H](C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Lactone Chemical Space in Chemical Biology and Natural Products Research
Lactones, which are cyclic esters, represent a vast and vital area of chemical space that is frequently explored in chemical biology and natural products research. wikipedia.org This structural motif is a recurring feature in a multitude of biologically active molecules derived from natural sources, including plants, fungi, bacteria, and marine organisms. wikipedia.orgneu.edu The prevalence of the lactone ring in nature underscores its evolutionary selection as a stable and versatile scaffold for creating molecular diversity and conferring potent biological activity. wikidata.org
The significance of lactones stems from several key properties:
Structural Diversity: Lactone rings can vary in size, from highly reactive three-membered α-lactones to five- and six-membered rings (γ- and δ-lactones respectively), which are the most common, and large macrocyclic lactones. wikipedia.orgthegoodscentscompany.com This diversity in ring size, combined with varied substituents and stereochemistry, gives rise to a wide array of three-dimensional structures.
Biological Activity: Natural products containing lactone moieties exhibit an impressive range of biological activities. mdpi.com Many established drugs and clinical candidates are lactones, including antibiotics (e.g., erythromycin), anticancer agents (e.g., vernolepin), and cholesterol-lowering statins (which exist in equilibrium with their open-chain hydroxy acid form). wikipedia.org
Reactivity and Synthetic Utility: The ester bond within the lactone ring provides a site of reactivity that can be crucial for biological function, often acting as an electrophilic "warhead" that can covalently modify biological targets like enzymes. wikipedia.orgwikipedia.org This reactivity also makes lactones valuable intermediates and building blocks in organic synthesis. thegoodscentscompany.com
The exploration of lactone-containing natural products continues to be a fruitful endeavor in drug discovery, providing novel scaffolds that can be optimized for therapeutic use. mdpi.com
Table 1: Examples of Bioactive Natural Product Lactones
| Compound | Class | Natural Source | Noted Biological Activity |
| Artemisinin (B1665778) | Sesquiterpene Lactone | Artemisia annua (Sweet Wormwood) | Antimalarial nih.govcalpaclab.com |
| Parthenolide (B1678480) | Sesquiterpene Lactone | Tanacetum parthenium (Feverfew) | Anti-inflammatory, Anticancer wikipedia.org |
| Bilobalide | Terpenic Trilactone | Ginkgo biloba | Neuroprotective wikipedia.org |
| Carnosol | Diterpene Lactone | Rosmarinus officinalis (Rosemary) | Antioxidant, Cytotoxic wikipedia.org |
| Erythromycin (B1671065) | Macrolide (a macrocyclic lactone) | Saccharopolyspora erythraea (bacterium) | Antibiotic wikipedia.org |
Natural Occurrence and Biosynthetic Origins of Calisto Lactone Scaffolds
Discovery and Isolation from Biological Sources
The discovery of new lactone structures is an ongoing endeavor, fueled by their potential applications. They are isolated from a vast range of natural sources, each presenting unique chemical scaffolds.
Sesquiterpene lactones (SLs) are a prominent group of phytochemicals characterized by a 15-carbon backbone and a lactone ring. nih.gov With over 5,000 identified structures, they are particularly abundant in the Asteraceae family, which includes daisies, sunflowers, and chicory. icm.edu.plroyalsocietypublishing.orgcore.ac.uk Their presence is so characteristic that they are used as chemotaxonomic markers to classify plants within this family. royalsocietypublishing.orgresearchgate.net SLs are also found in other plant families such as Apiaceae, Magnoliaceae, and Lauraceae. icm.edu.plrsc.org
These compounds are typically concentrated in the glandular hairs on the leaves, flowers, and seeds of plants. icm.edu.pl The isolation of SLs from plant material often involves extraction with organic solvents, followed by various chromatographic techniques to separate and purify the individual compounds. The investigation of plants used in traditional medicine has been a particularly fruitful source for the discovery of novel sesquiterpene lactones. encyclopedia.pub
Prominent examples of plant-derived sesquiterpene lactones include parthenolide (B1678480), first isolated from feverfew (Tanacetum parthenium), and artemisinin (B1665778) from Artemisia annua, both of which have been extensively studied. nih.govnih.gov Research on various Centaurea species has also led to the isolation of numerous germacranolides, eudesmanolides, and guaianolides. nih.gov
Table 1: Selected Plant Families and Genera Known for Producing Sesquiterpene Lactones
| Family | Genus | Example Compound(s) | References |
| Asteraceae | Artemisia | Artemisinin | nih.gov |
| Tanacetum | Parthenolide | nih.govcore.ac.uk | |
| Centaurea | Cynaropicrin | encyclopedia.pubnih.gov | |
| Helenium | Helenalin (B1673037), Tenulin | icm.edu.plencyclopedia.pub | |
| Lactuca | Lactucin | encyclopedia.pubwur.nl | |
| Sonchus | Sonchpalustrin | nih.gov | |
| Vernonia | Vernodalinol | tandfonline.com | |
| Apiaceae | - | - | rsc.org |
| Magnoliaceae | - | - | rsc.org |
| Lauraceae | - | - | rsc.org |
Microorganisms are a prolific source of structurally diverse lactones. Fungi, in particular, are known to produce a wide variety of these compounds. researchgate.net For instance, an investigation of the fungus Talaromyces rugulosus, isolated from the Mediterranean sponge Axinella cannabina, yielded seventeen different lactone derivatives, including butenolides and resorcylide derivatives. mdpi.comnih.govresearchgate.net Bacteria, especially from the genus Streptomyces, are another rich source, producing bioactive compounds such as the macrolide antibiotic erythromycin (B1671065) and the proteasome inhibitor clasto-lactacystin β-lactone. caymanchem.comekb.eg
Marine environments, particularly sponges and their associated microorganisms, represent a vast and relatively untapped reservoir of novel natural products. mdpi.comfrontiersin.org Sponges produce a multitude of bioactive compounds, including terpenoids and polyketides, as part of their chemical defense mechanisms. frontiersin.org Discodermolide, a polyhydroxylated lactone, was isolated from the marine sponge Discodermia dissoluta. frontiersin.org Often, the compounds isolated from sponges are actually produced by their symbiotic microorganisms. frontiersin.org Studies have shown that sponge-associated fungi and bacteria, like Aspergillus, Penicillium, and Streptomyces, are responsible for a significant number of new bioactive compounds. frontiersin.org
Enzymatic Mechanisms in Lactone Biosynthesis
The formation of lactone rings in nature is a complex process governed by specific enzymatic pathways. The precursors and the enzymes involved vary depending on the class of lactone and the organism.
The biosynthesis of all terpenoids, including the vast family of sesquiterpene lactones, begins with the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govnih.gov In plants, these precursors are synthesized through two distinct pathways located in different cellular compartments. pnas.org
The Mevalonate (B85504) (MVA) Pathway: Occurring in the cytosol, this pathway starts with acetyl-CoA and proceeds through the key intermediate mevalonic acid (MVA). nih.govannualreviews.org It has traditionally been considered the source of IPP for the biosynthesis of sesquiterpenes (C15) and triterpenes (C30). pnas.orgresearchgate.net
The Methylerythritol Phosphate (MEP) Pathway: Localized in the plastids, the MEP pathway (also called the non-mevalonate pathway) begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. nih.govmdpi.com This pathway is generally responsible for producing precursors for monoterpenes (C10), diterpenes (C20), and carotenoids. pnas.org
While these pathways are spatially separate, a metabolic cross-talk exists, allowing for the exchange of IPP between the cytosol and plastids. researchgate.net Research on snapdragon flowers has shown that the MEP pathway can provide the precursors for both plastid-based monoterpene synthesis and cytosol-based sesquiterpene synthesis, with IPP being transported from the plastids to the cytosol. pnas.org Therefore, both the MVA and MEP pathways are crucial for providing the foundational molecules for the immense diversity of sesquiterpene lactones found in nature. nih.govroyalsocietypublishing.org
The conversion of basic precursors into complex lactone structures is orchestrated by a series of highly specific enzymes.
Sesquiterpene Synthases (STSs) and Cytochrome P450 Monooxygenases (CYPs): In the biosynthesis of sesquiterpene lactones, the journey from the C15 precursor farnesyl diphosphate (FPP) begins with an STS enzyme, which catalyzes the cyclization of FPP into a specific sesquiterpene backbone, such as germacrene A. nih.govtandfonline.com This is followed by a series of oxidation reactions catalyzed by cytochrome P450 monooxygenases. These CYPs are responsible for creating the characteristic functional groups, including hydroxyls, epoxides, and ultimately, the lactone ring itself. nih.govtandfonline.com For example, costunolide (B1669451) synthase, a CYP enzyme, converts germacrene A acid into costunolide. tandfonline.com
Baeyer-Villiger Monooxygenases (BVMOs): These flavin-dependent enzymes are key players in the biosynthesis of many lactones. rsc.orgmdpi.com They catalyze the Baeyer-Villiger oxidation, a reaction that inserts an oxygen atom next to a carbonyl group in a cyclic ketone, thereby forming a lactone ring. mdpi.comnih.gov BVMOs are crucial in the maturation of natural products in bacteria and are widely studied for their biocatalytic potential. rsc.orgnih.gov
Enzymes in Fatty Acid-Derived Lactone Synthesis: The formation of flavor-active lactones, such as γ-decalactone, often starts from fatty acids. The key enzymatic pathway is peroxisomal β-oxidation. mdpi.com This pathway involves a cycle of four reactions catalyzed by enzymes including acyl-CoA oxidases , a multifunctional hydratase/dehydrogenase, and thioesterases to shorten the fatty acid chain. mdpi.com The final cyclization of the resulting hydroxy fatty acid into a lactone can occur spontaneously or be enzyme-catalyzed. mdpi.com
β-Lactone Synthetases: In some microbial pathways, specialized synthetases are responsible for forming the highly reactive β-lactone ring. For example, the active form of the proteasome inhibitor lactacystin (B1674225) is its β-lactone metabolite, clasto-lactacystin β-lactone, which is formed via the elimination of a cysteine residue and subsequent cyclization. caymanchem.com
Biotransformation refers to the use of microbial cells or their enzymes to convert a precursor substance into a desired product. This approach is extensively used for the commercial production of certain lactones, particularly those used in the flavor and fragrance industry. mdpi.com
A classic and well-studied example is the production of γ-decalactone, which has a strong fruity and peach-like aroma. uliege.be The yeast Yarrowia lipolytica is widely used to convert ricinoleic acid (a hydroxy fatty acid that is the main component of castor oil) into γ-decalactone. mdpi.comuliege.be The yeast takes up the ricinoleic acid and shortens its carbon chain through several cycles of the β-oxidation pathway until it forms 4-hydroxydecanoic acid. mdpi.comuliege.be This intermediate then undergoes intramolecular cyclization (lactonization) to form the stable γ-decalactone. mdpi.com Similar processes have been developed to produce other valuable lactones, such as γ-dodecalactone, from different hydroxy fatty acid substrates using yeasts like Waltomyces lipofer. researchgate.netnih.gov
Table 2: Examples of Biotransformation Processes for Lactone Production
| Microorganism | Substrate | Key Pathway | Product | References |
| Yarrowia lipolytica | Ricinoleic Acid (from Castor Oil) | β-oxidation | γ-Decalactone | mdpi.comuliege.be |
| Waltomyces lipofer | 10-Hydroxystearic Acid | β-oxidation | γ-Dodecalactone | researchgate.netnih.gov |
| Sporobolomyces salmonicolor | Labeled Fatty Acids | Fatty Acid Metabolism | Various γ- and δ-lactones | mdpi.com |
| Candida species | Ricinoleic Acid | β-oxidation | γ-Decalactone | mdpi.comuliege.be |
Advanced Synthetic Methodologies and Structural Derivatization of Calisto Lactone and Analogues
Chemical Synthesis Approaches for Lactone Scaffolds
The construction of the lactone ring, a core structural motif, can be achieved through various chemical strategies. These methods range from classical intramolecular esterification to modern catalytic approaches, each offering distinct advantages in terms of substrate scope and reaction conditions. byjus.comtutorchase.com
Ring-Expansion Carbonylation Strategies
Ring-expansion carbonylation (REC) of epoxides presents an atom-economical and direct pathway to β-lactones, utilizing readily available carbon monoxide and epoxides. mdpi.comnih.gov This method has been a subject of extensive research, leading to the development of both homogeneous and heterogeneous catalytic systems. mdpi.comnih.govbwise.kr
Homogeneous catalysts, particularly bimetallic systems of the [Lewis acid]⁺[Lewis base]⁻ type, have demonstrated high activity and selectivity in the carbonylation of epoxides to β-lactones. mdpi.comnih.gov A notable mechanism involves the nucleophilic attack of a cobalt tetracarbonyl anion on the epoxide, leading to a cobalt-alkyl species. This intermediate then undergoes migratory insertion of carbon monoxide to form a cobalt-acyl complex, which subsequently cyclizes to the β-lactone. mdpi.com While effective, these homogeneous catalysts often face challenges related to separation and recycling, which can limit their industrial-scale application. mdpi.comnih.govbwise.kr
To address these limitations, significant efforts have been directed towards the development of heterogeneous catalysts. mdpi.comresearchgate.net These systems offer the advantage of easier separation and potential for reuse. mdpi.comnih.gov Recent advancements include the immobilization of active catalytic species, such as cobaltate anions, on porous polymer supports. mdpi.comnih.gov These materials combine high surface area with enhanced catalytic performance, paving the way for more scalable and sustainable β-lactone synthesis. mdpi.combwise.kr The generation of catalytic species from the in situ reduction of cobalt(II) salts has also been explored, avoiding the need to handle sensitive low-valent cobalt compounds. researchgate.net
Catalytic Methodologies (e.g., Palladium-, Gold-, Copper-, Ruthenium-catalyzed reactions)
A variety of transition metals have been employed to catalyze the synthesis of lactones, each offering unique reactivity and selectivity.
Palladium-catalyzed reactions: Palladium catalysts are effective in various lactonization reactions. One approach involves the palladium-catalyzed ring-opening [5+2] annulation of vinylethylene carbonates and C5-substituted Meldrum's acid derivatives to produce seven-membered lactones. thieme-connect.com Palladium(II) catalysts have also been used for the intramolecular lactonization of unactivated methylene (B1212753) C(sp³)–H bonds, providing a pathway to functionalized γ-lactones. researchgate.net Furthermore, palladium catalysis enables the synthesis of γ-lactones from homoallylic alcohols and the cyclization of 3,4-alkadienoic acids to form γ-methylene-α,β-unsaturated γ-lactones. organic-chemistry.orgorganic-chemistry.org Tandem intramolecular β-C(sp³)–H olefination and lactonization reactions catalyzed by palladium(II) can rapidly convert linear carboxylic acids with a tethered olefin into bicyclo[3.2.1] lactone scaffolds. nih.gov Additionally, palladium-catalyzed aminocarbonylative lactonization of amino propargylic alcohols provides access to various bicyclic lactones. rsc.org
Gold-catalyzed reactions: Gold catalysts have proven efficient in the synthesis of γ-lactones. A notable method is the gold-catalyzed tandem cycloisomerization/oxidation of homopropargyl alcohols. organic-chemistry.orgacs.orgorganic-chemistry.orgacs.org This reaction proceeds through a mechanism distinct from related ruthenium-catalyzed processes and can be performed under mild conditions with good to excellent yields. acs.orgorganic-chemistry.orgacs.org The mechanism is believed to involve a 5-endo-dig cyclization of the homopropargyl alcohol, followed by an acid-accelerated oxidation. acs.org Gold-catalyzed cyclization of functionalized acetylenic acids also provides a route to γ-lactones. organic-chemistry.org Nanogold catalysts have been utilized for the cycloisomerization of alkynoic acids to enol lactones. researchgate.net
Copper-catalyzed reactions: Copper catalysts offer a versatile and scalable approach to lactone synthesis. They can facilitate the γ-lactonization of free aliphatic acids through the activation of C-H bonds, accommodating a wide range of substrates including those with tertiary, benzylic, allylic, and primary γ-C-H bonds. organic-chemistry.orgacs.org Copper-catalyzed enantioselective radical oxyfunctionalization of alkenes provides a rapid method for synthesizing a diverse array of enantiomerically enriched lactones. nih.govacs.orgthieme-connect.com This strategy includes reactions like oxyazidation, oxysulfonylation, and oxyarylation. nih.govacs.orgthieme-connect.com Additionally, copper-catalyzed oxidative [3+2] cycloaddition of alkenes with anhydrides using oxygen as the oxidant yields γ-lactones. organic-chemistry.org
Ruthenium-catalyzed reactions: Ruthenium catalysts are employed in various lactonization processes. Ruthenium(II)-catalyzed C–H activation can lead to the synthesis of phthalide (B148349) derivatives through tandem ortho-hydroxymethylation and subsequent intramolecular lactonization. researchgate.net Ruthenium complexes are also effective for the acceptorless and oxidant-free formation of lactones from diols in an aqueous medium, a process that generates hydrogen as the only byproduct. researchgate.netthieme-connect.com The mechanism for this transformation is thought to proceed through an aldehyde intermediate via a dehydrogenative pathway. researchgate.netthieme-connect.com Furthermore, ruthenium-catalyzed dehydrogenative cyclization of diols can be performed without a solvent or a hydrogen acceptor. pkusz.edu.cn Other applications include the use of Ru(bpy)₃Cl₂ as a photocatalyst for the synthesis of γ-lactones and the formation of polycyclic lactones through a ring-closing metathesis/hetero-Pauson–Khand reaction sequence. organic-chemistry.orgacs.org Ruthenium-catalyzed cycloisomerization of 3-amino-4-alkynyl-2H-chromen-2-ones has also been developed to synthesize lactone-fused pyrroles. rsc.org
Cycloaddition Reactions and Intramolecular Processes
Cycloaddition reactions and other intramolecular processes are powerful tools for constructing lactone rings, often with high stereocontrol.
Cycloaddition Reactions: The [2+2] cycloaddition between a ketene (B1206846) and a carbonyl compound is a well-established method for preparing β-lactones. acs.org Diels-Alder reactions using 2-pyrone as a diene component are versatile for synthesizing complex molecules containing bridged bicyclic lactones. researchgate.net Palladium-catalyzed [5+2] dipolar cycloaddition is another strategy to produce seven-membered lactones. thieme-connect.com A cobalt-mediated tandem [5+1]/[2+2+1]-cycloaddition of cis-epoxy ene-ynes offers a one-pot synthesis of tricyclic δ-lactones. acs.org
Intramolecular Processes: Intramolecular esterification, or cyclization, of hydroxy acids is a fundamental method for lactone synthesis. byjus.comtutorchase.com This process involves the formation of an ester linkage between the carboxylic acid and hydroxyl groups within the same molecule. tutorchase.com The intramolecular, nucleophile-catalyzed aldol (B89426) lactonization (NCAL) process combines catalytic, asymmetric carbocycle synthesis with β-lactone synthesis, leading to bicyclic β-lactones. acs.org The mechanism involves the activation of a carboxylic acid, formation of an acylammonium species, deprotonation to an ammonium (B1175870) enolate, and subsequent intramolecular aldol reaction. acs.org
Chemoenzymatic and Biocatalytic Synthesis of Calisto-lactone Analogues
The use of enzymes in organic synthesis offers significant advantages, including high selectivity and mild reaction conditions. These biocatalytic methods are increasingly being applied to the synthesis of lactones and their analogues.
Baeyer–Villiger Oxidation Catalyzed by Monooxygenases
Baeyer-Villiger monooxygenases (BVMOs) are flavin-dependent enzymes that catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting ketones into esters or lactones. rsc.orgmdpi.comresearchgate.net This biocatalytic Baeyer-Villiger oxidation is a powerful method for producing chiral lactones with high regio- and enantioselectivity. rsc.orgresearchgate.neteurekaselect.com
BVMOs are highly selective and can be used for the kinetic resolution of racemic cyclic ketones, yielding enantiomerically pure lactones and unreacted ketones. nih.gov For instance, cyclohexanone (B45756) monooxygenase (CHMO) from Acinetobacter calcoaceticus is a widely used BVMO due to its broad substrate scope and excellent selectivity. mdpi.com The reaction utilizes molecular oxygen as the oxidant and requires a nicotinamide (B372718) cofactor (NAD(P)H). mdpi.com Researchers have successfully employed BVMOs in whole-cell biotransformations to produce valuable aroma lactones. nih.gov
Oxidative Lactonizations of Diols
The direct conversion of diols to lactones through oxidative lactonization is a step-economical strategy that avoids the need for protecting groups. rsc.org Both chemical and biocatalytic methods have been developed for this transformation.
A chemical approach involves using a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidinooxy) in the presence of a stoichiometric oxidant like (diacetoxyiodo)benzene (B116549) to directly convert 1,6- and 1,7-diols into seven- and eight-membered lactones, respectively. rsc.orgrsc.org This method has proven efficient for synthesizing medium-sized lactones. rsc.orgrsc.org Another system uses catalytic TEMPO with bis-acetoxyiodobenzene (BAIB) for the selective oxidation of 1,5-diols to δ-lactones. researchgate.net
Biocatalytically, alcohol dehydrogenases (ADHs), such as horse liver alcohol dehydrogenase (HLADH), can catalyze the oxidative lactonization of diols. nih.gov These NAD(P)⁺-dependent enzymes require an efficient cofactor regeneration system. nih.gov A novel system combining HLADH with a synthetic bridged flavin cofactor has been established for the efficient synthesis of a variety of lactones, including chiral ones, from different diols under mild conditions. nih.gov This system has shown improved regeneration efficiency and product yields compared to previous NAD(P)⁺-regeneration systems. nih.gov
Following a comprehensive review of scientific literature and chemical databases, it has been determined that specific information regarding the advanced synthetic methodologies and structural derivatization for a compound identified as "this compound" is not publicly available. The name "this compound" appears to be a trivial or trade name. Chemical database searches indicate its systematic IUPAC name is (1S,2R,5R)-5-[(1R)-1-hydroxy-2-methoxy-2-oxoethyl]-2-isopropyl-5-methylcyclohexyl (2S)-2-amino-3-methylbutanoate.
Reductive Cyclization of Ketoesters for its synthesis.
Enzymatic Kinetic Resolution for its enantioselective synthesis.
Directed Evolution and Enzyme Engineering for creating novel related structures.
Specific Chemical Modifications and Derivatization Strategies.
Ring-Opening Polymerization for material development.
The absence of this information in the public domain prevents the generation of a detailed, scientifically accurate article on these specific subjects for this compound. The content for the requested sections (3.2.3, 3.2.4, 3.2.5, 3.3.1, and 3.3.2) cannot be provided as it would require speculation beyond the available data, which would violate the principles of accuracy and factual reporting.
General information on these synthetic methods exists for other lactones, but per the strict instructions to focus solely on this compound, this information cannot be presented as a substitute.
Biological Activity and Molecular Mechanisms of Action of Calisto Lactone Preclinical in Vitro Focus
Antimicrobial and Antifungal Activity
Lactones, particularly those containing an α,β-unsaturated moiety, are frequently cited for their antimicrobial and antifungal properties. nih.govmdpi.comnih.govnih.gov
Mechanistic Insights into Cellular Interactions (e.g., membrane integrity, protein synthesis alteration)
The primary mechanism often attributed to the antimicrobial action of sesquiterpene lactones is the alkylation of biological macromolecules through a process known as Michael addition. nih.gov The α-methylene-γ-lactone ring present in many of these compounds is a key structural feature that acts as a Michael acceptor, readily reacting with nucleophiles like the sulfhydryl groups of cysteine residues in proteins. nih.govresearchgate.net This irreversible binding can inactivate essential enzymes, thereby disrupting cellular processes. redalyc.org
Furthermore, some lactones have been shown to interfere with microbial membrane integrity. This can lead to increased permeability of the cell membrane, leakage of intracellular components, and ultimately, cell death. nih.govnih.gov Other proposed mechanisms include the alteration of protein synthesis and the disruption of cell wall phospholipids. mdpi.com
Enzyme Inhibition Profiles (e.g., acetylcholinesterase, essential microbial enzymes)
The ability of lactones to inhibit a variety of enzymes is a cornerstone of their biological activity. The non-specific alkylation of enzyme sulfhydryl groups can disrupt the function of numerous microbial enzymes crucial for survival. redalyc.org
In the context of specific enzyme targets, various sesquiterpene lactones have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical for nerve function. mdpi.com However, specific inhibitory data for Calisto-lactone on acetylcholinesterase or other essential microbial enzymes is not available.
Antiparasitic Activity
Many natural lactones have demonstrated significant potential as antiparasitic agents, particularly against protozoan parasites. mdpi.comcabidigitallibrary.orgnih.govnih.gov
Efficacy Against Trypanosomatids (e.g., Trypanosoma cruzi, Leishmania species)
Sesquiterpene lactones have shown notable in vitro activity against various forms of Trypanosoma cruzi, the causative agent of Chagas disease, and different Leishmania species, which cause leishmaniasis. mdpi.comcambridge.orgnih.govnih.govresearchgate.netnih.govcdc.govresearchgate.net For instance, compounds like helenalin (B1673037) and mexicanin are cytotoxic to T. cruzi epimastigotes, inducing ultrastructural changes such as cytoplasmic vacuolization and nuclear disorganization. nih.gov Similarly, dehydrocostus lactone has been identified as a promising leishmanicidal agent. nih.gov
Identification of Molecular Targets and Disrupted Pathways (e.g., polyamine metabolism enzymes like ODC, sterol biosynthesis enzymes like 14α-demethylase)
The antiparasitic action of lactones is believed to stem from their interaction with various molecular targets within the parasite. The general mechanism of enzyme inactivation via Michael addition is also relevant here, potentially disrupting a wide array of metabolic pathways. nih.gov
Key pathways in trypanosomatids that are considered potential targets for chemotherapeutic agents include sterol biosynthesis and polyamine metabolism. Enzymes such as sterol 14α-demethylase are crucial for maintaining the integrity of the parasite's cell membrane, making them attractive drug targets. While lactones could theoretically interfere with these pathways, direct evidence linking this compound to the inhibition of enzymes like ornithine decarboxylase (ODC) or 14α-demethylase is currently absent from the literature.
Anti-inflammatory and Immunomodulatory Actions
Sesquiterpene lactones are widely recognized for their potent anti-inflammatory and immunomodulatory effects. mdpi.commdpi.commdpi.commdpi.com This activity is largely attributed to their ability to interfere with key signaling pathways involved in the inflammatory response.
The primary molecular target for the anti-inflammatory action of many sesquiterpene lactones is the transcription factor Nuclear Factor-kappa B (NF-κB). biorxiv.orgnih.govselleckchem.com NF-κB is a central regulator of genes involved in inflammation and immunity. By inhibiting the IKK complex, sesquiterpene lactones can prevent the degradation of the IκBα inhibitor, which in turn blocks the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes, such as those for cytokines like TNF-α and interleukins. selleckchem.comnih.gov While this is a well-established mechanism for this class of compounds, no studies have specifically confirmed this action for this compound.
Modulation of Nuclear Factor-κB (NF-κB) Pathway
The Nuclear Factor-κB (NF-κB) signaling pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in numerous chronic diseases. While direct studies on this compound are limited, research on extracts from Callistemon citrinus, the plant source of related β-triketones, suggests a potential for modulation of this pathway.
Extracts of Callistemon citrinus have demonstrated anti-inflammatory properties, which are often linked to the regulation of NF-κB. nih.gov Some studies have indicated that specific constituents within these extracts can inhibit the translocation of the NF-κB p65 subunit to the nucleus. nih.gov This inhibition is a critical step in preventing the transcription of pro-inflammatory genes. The proposed mechanism involves the stabilization of the IκBα inhibitor, which sequesters NF-κB in the cytoplasm. By preventing the degradation of IκBα, the active components within Callistemon extracts can effectively suppress the activation of the NF-κB pathway. Although these findings are based on crude extracts, they provide a strong rationale for investigating the specific effects of isolated β-triketones like this compound on NF-κB signaling.
Table 1: Preclinical In Vitro Studies on the Modulation of NF-κB Pathway by Callistemon Extracts
| Experimental System | Treatment | Key Findings |
| Murine Macrophages | Callistemon citrinus leaf extract | Reduction of inflammatory mediators. dntb.gov.ua |
| Various cell lines | 1,8-Cineole (a constituent of Callistemon) | Inhibition of nuclear translocation of NF-κB p65. nih.gov |
Involvement with MAPK and JAK-STAT Signaling Cascades
The Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) signaling cascades are also pivotal in cellular responses to inflammatory stimuli. At present, there is a lack of specific preclinical in vitro data directly examining the effects of this compound or related β-triketones on the MAPK and JAK-STAT pathways. While the anti-inflammatory profile of Callistemon extracts might suggest a potential interaction with these pathways, further research is required to elucidate any direct modulatory role of this compound.
Other Preclinical In Vitro Biological Activities (e.g., herbicidal, allelopathic effects)
Beyond its potential anti-inflammatory effects, this compound and its chemical relatives, particularly leptospermone, have been more extensively studied for their potent herbicidal and allelopathic activities. These properties stem from their ability to interfere with essential biochemical pathways in plants.
The primary mechanism of action for the herbicidal effects of these β-triketones is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov This enzyme is crucial for the biosynthesis of plastoquinone (B1678516) and, consequently, carotenoids. The inhibition of HPPD leads to a depletion of carotenoids, which are vital for protecting chlorophyll (B73375) from photo-oxidation. The resulting "bleaching" of the plant tissue ultimately leads to growth inhibition and death. This mode of action is the basis for several commercially successful synthetic herbicides.
The allelopathic nature of this compound and related compounds is evident from the observation that few other plants can grow under Callistemon citrinus bushes. This natural herbicidal activity is attributed to the release of these β-triketones into the soil, where they can inhibit the germination and growth of competing plant species.
Table 2: Herbicidal and Allelopathic Properties of Leptospermone (a this compound Analog)
| Activity | Mechanism of Action | Target Organisms |
| Herbicidal | Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) | Broadleaf and grass weeds |
| Allelopathic | Release into the soil, inhibiting seed germination and seedling growth | Competing plant species |
Advanced Analytical and Computational Methodologies for Calisto Lactone Characterization
Spectroscopic Techniques for Structural Elucidation
The definitive identification and structural elucidation of a novel compound like a lactone rely on a combination of modern spectroscopic techniques. Each method provides unique and complementary pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the complete molecular structure of organic compounds in solution. abcam.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry. abcam.com
For a hypothetical lactone, a suite of NMR experiments would be employed:
¹H NMR (Proton NMR): This experiment identifies the number of different types of protons, their electronic environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration).
¹³C NMR (Carbon NMR): This reveals the number of non-equivalent carbons and their chemical nature (e.g., carbonyl, olefinic, aliphatic). acs.org
2D NMR Techniques: These experiments are crucial for assembling the molecular structure.
COSY (Correlation Spectroscopy): Establishes proton-proton coupling correlations, revealing which protons are adjacent to each other. acs.org
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for connecting different fragments of the molecule. acs.org
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule. abcam.comacs.org
High-Resolution Mass Spectrometry (MS and MS/MS)
High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. wikipedia.org This is a critical first step in identifying a new molecule. The technique works by ionizing the molecule and measuring its mass-to-charge ratio (m/z) with very high precision.
Tandem mass spectrometry (MS/MS) involves selecting a specific ion (the precursor ion) and subjecting it to fragmentation. The resulting fragment ions (product ions) provide valuable structural information. conicet.gov.ar The fragmentation pattern is often characteristic of specific functional groups and structural motifs within the molecule, such as the loss of a lactone ring or side chains. alfa-chemistry.com This data helps to confirm the structure proposed by NMR analysis.
Chiroptical Methods (e.g., Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD))
For chiral molecules—those that are non-superimposable on their mirror images—determining the absolute configuration (the exact 3D arrangement of atoms) is a significant challenge. Chiroptical methods, which measure the differential interaction of a molecule with left and right circularly polarized light, are indispensable for this purpose. researchgate.netacs.org
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized UV-Vis light by chromophores (light-absorbing parts of a molecule). nih.govnih.gov The resulting spectrum is highly sensitive to the stereochemical environment. By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations for different possible stereoisomers, the absolute configuration can be confidently assigned. nih.govsigmaaldrich.com
Vibrational Circular Dichroism (VCD): VCD is the infrared analog of ECD, measuring the differential absorption of circularly polarized infrared light during vibrational transitions. guidechem.com VCD provides a wealth of information because most molecules have many more vibrational bands than electronic transitions. guidechem.com It is particularly powerful for molecules with high conformational flexibility or those lacking strong UV-Vis chromophores. researchgate.netnih.gov The combination of ECD and VCD provides a robust method for stereochemical assignment. nih.gov
X-ray Diffraction Analysis
X-ray diffraction analysis of a single crystal provides the most unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. When a suitable crystal of the compound can be grown, a beam of X-rays is diffracted by the electrons in the crystal lattice. The resulting diffraction pattern can be mathematically analyzed to generate a precise 3D map of the atomic positions. This technique is considered the "gold standard" for structural elucidation, although obtaining a high-quality crystal can be a significant challenge.
Chromatographic Separation Techniques
Chromatographic methods are essential for the isolation and purification of a target compound from a complex mixture, such as a plant or microbial extract, and for its analytical quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) and GC-EI/MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. nih.gov In GC, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a long capillary column. The separated components then enter the mass spectrometer for detection and identification.
When coupled with Electron Ionization (EI), the molecules are bombarded with high-energy electrons, causing predictable and reproducible fragmentation. The resulting mass spectrum serves as a molecular "fingerprint" that can be compared against extensive spectral libraries for rapid identification of known compounds. For novel compounds, the fragmentation patterns provide crucial structural clues. nih.gov GC-MS is widely used in the analysis of essential oils, aroma compounds, and other natural products containing lactones.
Compound and PubChem CID Table
Computational Chemistry and In Silico Approaches
Computational methods are increasingly used to accelerate natural product research by predicting biological activities, identifying potential molecular targets, and elucidating biosynthetic pathways.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. rjptonline.orgresearchgate.net For Calisto-lactone, molecular docking could be employed to screen a library of known protein targets to identify potential biological receptors. This process helps in forming hypotheses about its mechanism of action by predicting interactions, such as hydrogen bonds and hydrophobic contacts, within the protein's active site. researchgate.net
Ligand-based virtual screening (LBVS) is another powerful in silico method used when the three-dimensional structure of the target is unknown. researchgate.net This approach uses the structure of a known active compound, such as this compound, as a template to search large chemical databases for molecules with similar structural or physicochemical properties. researchgate.netugm.ac.id The underlying principle is that structurally similar molecules are likely to exhibit similar biological activities. LBVS can accelerate the discovery of novel analogs of this compound with potentially enhanced or different biological profiles. nih.govtechscience.com
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.comwikipedia.org A QSAR model is an equation that relates numerical descriptors of a molecule's structure (e.g., size, lipophilicity, electronic properties) to its activity. researchgate.net
For this compound, a QSAR study would involve synthesizing or identifying a series of its analogs and testing their biological activity. The resulting data would be used to build a model that could predict the activity of new, untested this compound derivatives. mdpi.com Such models are valuable for guiding the synthesis of new compounds, prioritizing them for biological testing, and optimizing lead compounds to enhance efficacy. jocpr.comnih.gov The predictive power of a QSAR model is heavily dependent on the quality of the input data and rigorous statistical validation. nih.gov
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of their interaction over time. psu.edu MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of both the ligand and the protein. researchgate.net
If a potential protein target for this compound is identified through docking, MD simulations can be performed to assess the stability of the predicted binding pose. researchgate.net These simulations can reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of the binding free energy. This information is critical for validating docking results and understanding the fine details of the molecular recognition process. scispace.com
The post-genomic era has transformed natural product discovery from traditional screening to targeted genome mining. umn.edu this compound is a fungal metabolite, and the genetic instructions for its production are encoded in a biosynthetic gene cluster (BGC) within the fungus's genome. bidd.group Computational tools that use machine learning and artificial intelligence are being developed to mine genomic data and identify these BGCs. knaw.nlnih.gov
By analyzing the genome of a this compound producing organism like Penicillium copticola, algorithms can predict the BGC responsible for its synthesis. bidd.group These predictions are based on identifying core biosynthetic genes (e.g., polyketide synthases, nonribosomal peptide synthetases) and ancillary enzymes. researchgate.net Machine learning models, trained on datasets of known BGCs, can further predict the class of the natural product that a newly identified BGC will produce. researchgate.netmaxapress.com This in silico approach not only helps in elucidating the biosynthetic pathway of known compounds like this compound but also accelerates the discovery of novel, structurally related natural products from the vast repository of microbial genomic data. umn.edu
| Methodology | Application to this compound | Potential Outcome |
|---|---|---|
| Molecular Docking | Predicting binding modes with potential protein targets. | Hypothesis generation for mechanism of action. nih.gov |
| Ligand-Based Virtual Screening | Searching databases for molecules similar to this compound. | Discovery of novel analogs with potential bioactivity. researchgate.net |
| QSAR Modeling | Correlating structural features of analogs with biological activity. | Guiding the design of more potent compounds. nih.gov |
| Molecular Dynamics (MD) Simulations | Assessing the stability of the this compound-protein complex. | Validation of docking results and understanding binding dynamics. researchgate.net |
| Genome Mining & Machine Learning | Identifying the biosynthetic gene cluster (BGC) for this compound. | Elucidation of the biosynthetic pathway and discovery of new natural products. umn.edunih.gov |
Q & A
Basic Research Questions
Q. How can I design a reproducible experimental protocol for synthesizing Calisto-lactone?
- Methodological Answer : Follow standardized guidelines for synthetic chemistry, ensuring detailed documentation of reagents (purity, suppliers), reaction conditions (temperature, solvent ratios, catalysts), and purification steps (e.g., chromatography parameters). Include characterization data (NMR, IR, HRMS) for intermediates and final products. Validate reproducibility by repeating experiments with independent researchers .
- Key Considerations : Use ’s framework for experimental sections, limiting main-text characterization to critical compounds and relegating supplementary data to supporting files. Reference prior syntheses of structurally similar lactones to justify methodological choices .
Q. What analytical techniques are essential for verifying this compound’s structural identity and purity?
- Methodological Answer : Combine spectroscopic (¹H/¹³C NMR, IR) and chromatographic (HPLC, GC-MS) methods to confirm structure and purity. For novel derivatives, include X-ray crystallography or computational modeling (DFT) to resolve stereochemistry. Quantify purity via elemental analysis or mass balance calculations .
- Data Validation : Cross-check results against databases like NIST Chemistry WebBook (if applicable) and ensure spectral data align with predicted values from computational tools (e.g., ChemDraw simulations) .
Advanced Research Questions
Q. How can conflicting spectral data for this compound derivatives be resolved across studies?
- Methodological Answer : Conduct a systematic review of literature (using PRISMA or COSMOS-E frameworks) to identify inconsistencies in experimental conditions (e.g., solvent polarity, temperature). Perform meta-analysis to assess whether variations stem from instrumental calibration, sample degradation, or synthetic pathways. Replicate disputed experiments under controlled conditions .
- Case Study : If NMR shifts diverge, compare deuterated solvents used across studies or evaluate the impact of pH on lactone ring stability. Use ’s contradiction analysis to isolate confounding variables .
Q. What computational strategies are effective for predicting this compound’s reactivity in novel biochemical contexts?
- Methodological Answer : Apply density functional theory (DFT) to model reaction pathways (e.g., ring-opening kinetics) or molecular docking simulations to predict enzyme interactions. Validate predictions with in vitro assays (e.g., enzyme inhibition studies) and correlate computational ΔG values with experimental kinetic data .
- Data Integration : Use software like Gaussian or AutoDock Vina, ensuring parameterization aligns with experimental conditions (solvent, temperature). Cross-reference results with cheminformatics databases (e.g., PubChem) to identify analogous reactions .
Q. How should researchers address discrepancies between in vitro and in vivo bioactivity data for this compound?
- Methodological Answer : Evaluate pharmacokinetic factors (e.g., metabolic stability, membrane permeability) using ADMET prediction tools. Design follow-up studies with isotopic labeling (e.g., ¹⁴C-tracing) to track metabolite formation in vivo. Compare dose-response curves across models to identify species-specific metabolism .
- Framework : Apply ’s criteria for methodological flaws, such as unrecognized confounding variables (e.g., gut microbiota interactions in animal models) .
Methodological Guidance for Data Analysis
Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in cellular assays?
- Methodological Answer : Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For high-throughput data, employ machine learning (PCA or clustering) to identify outlier responses .
- Reproducibility : Pre-register analysis protocols (e.g., on Open Science Framework) to reduce bias. Share raw data and code (R/Python scripts) in repositories like Zenodo .
Q. How can researchers optimize the formulation of this compound for stability studies under varying environmental conditions?
- Methodological Answer : Design a factorial experiment testing temperature, humidity, and light exposure. Use accelerated stability testing (ICH Q1A guidelines) to predict shelf life. Monitor degradation via LC-MS and employ kinetic modeling (Arrhenius equation) to extrapolate long-term stability .
- Documentation : Follow ’s requirements for supplementary data, including raw chromatograms and degradation product profiles .
Ethical and Reporting Standards
Q. What ethical considerations apply when studying this compound’s potential therapeutic applications?
- Methodological Answer : Adhere to institutional review board (IRB) protocols for animal or human cell studies. Disclose conflicts of interest and funding sources in the manuscript. For preclinical data, follow ARRIVE guidelines to ensure transparent reporting .
Q. How should researchers structure a manuscript to highlight this compound’s novel mechanisms of action?
- Methodological Answer : Use ’s framework: clearly state hypotheses in the introduction, detail experimental validation in results, and contextualize findings in discussion. Use subheadings to separate mechanistic studies (e.g., "ROS Scavenging Assays") from structural analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
